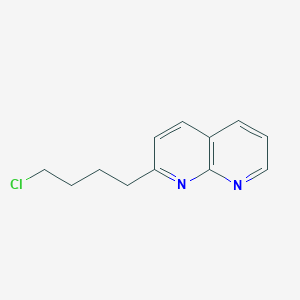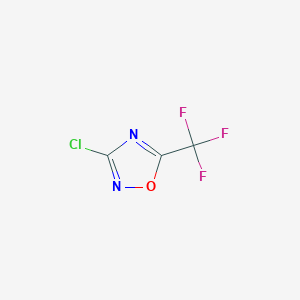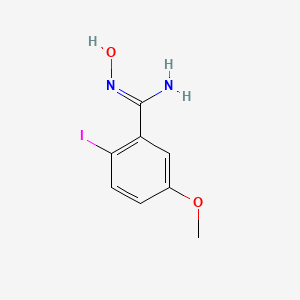
Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluoropyridine ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
The synthesis of Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate involves several steps. One common synthetic route includes the reaction of 6-fluoropyridine-3-carboxylic acid with methylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other fluoropyridine derivatives, such as:
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Similar in structure but with different substitution patterns on the pyridine ring.
Fluchloraminopyr-tefuryl: A compound with a tetrahydrofuran-2-ylmethyl group and additional chlorine atoms on the pyridine ring.
These compounds share some chemical properties due to the presence of the fluoropyridine ring but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C9H11FN2O2 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3 |
Clé InChI |
XRFSMTVQIKUSLM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CN=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)







